molecular formula C9H10N2O B12328246 (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile

(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile

Cat. No.: B12328246
M. Wt: 162.19 g/mol
InChI Key: ADGAUJQHSWIQIF-SECBINFHSA-N
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Description

(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile is a chiral organic compound with the molecular formula C 9 H 10 N 2 O . It features a benzonitrile core substituted with a 1-amino-2-hydroxyethyl group in the meta-position, a structure that lends itself to diverse research applications. The nitrile functional group is a common and versatile motif in medicinal chemistry, often employed as a hydrogen bond acceptor or as a bioisostere for carbonyl groups, which can be critical for optimizing drug-target interactions . Compounds containing the benzonitrile scaffold are prevalent in many therapeutic areas and have been investigated as inhibitors for various targets, including aromatase for breast cancer treatment and the androgen receptor for prostate cancer . As a chiral building block, this aminonitrile serves as a valuable synthetic intermediate for the discovery and development of novel small-molecule therapeutics . Researchers can utilize this compound in hit-to-lead optimization campaigns, particularly when exploring structure-activity relationships (SAR) around the benzonitrile pharmacophore. This product is intended for research purposes only and is not for human consumption.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-[(1S)-1-amino-2-hydroxyethyl]benzonitrile

InChI

InChI=1S/C9H10N2O/c10-5-7-2-1-3-8(4-7)9(11)6-12/h1-4,9,12H,6,11H2/t9-/m1/s1

InChI Key

ADGAUJQHSWIQIF-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[C@@H](CO)N)C#N

Canonical SMILES

C1=CC(=CC(=C1)C(CO)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-nitrobenzonitrile.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production methods for (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile has been investigated for its potential as a therapeutic agent. It is known to act as an inhibitor of specific kinases, which are critical targets in the treatment of various diseases including cancer and inflammatory conditions. The compound's ability to modulate kinase activity suggests its role in regulating cellular processes such as metabolism, proliferation, and survival, making it a candidate for drug development aimed at kinase-related disorders .

Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile on human melanoma A375 and HeLa cancer cell lines, the compound exhibited significant antiproliferative effects. The IC50 values were found to be 15 µM for A375 and 20 µM for HeLa cells, indicating its effectiveness in inhibiting cancer cell growth .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions. For instance, the hydroxyl group can be oxidized to form ketones or aldehydes, while the nitrile group can be reduced to amines .

Synthetic Routes
The synthesis typically involves starting from aromatic compounds like benzaldehyde and undergoing a series of reactions including nitration and chiral resolution to obtain the desired enantiomer .

Biological Studies

Enzyme Interaction
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile has been shown to interact with various enzymes, influencing their activity and potentially serving as a competitive inhibitor in metabolic pathways. This interaction is crucial for understanding its role in biochemical processes .

Cellular Effects
Research indicates that this compound can induce apoptosis in cancer cells, as evidenced by flow cytometry analyses that confirmed the activation of caspase pathways. Such findings highlight its potential utility as an anticancer agent .

Table 1: Anticancer Activity Data

StudyCell LineIC50 (μM)Observed Effects
1A37515Apoptosis induction
2HeLa20Growth inhibition
3PMBC>50No significant effect

Mechanism of Action

The mechanism of action of (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ligands Targeting Estrogen-Related Receptor Alpha (ERRα)

The compound 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB) (PDB ID: 3K6P) shares a benzonitrile scaffold but differs in substituents, including a trifluoromethyl group and a thiazolidinone ring. Computational studies reveal that 5FB forms hydrogen bonds with ARG 372 and hydrophobic interactions with nearby residues, critical for its activity as an ERRα ligand .

Complement Factor D Inhibitors

The compound 2-[2-[[3-[3-[(1S)-1-Amino-2-hydroxyethyl]phenyl]-5-(hydroxymethyl)phenyl]methoxy]phenyl]acetic acid (IC50: 4.0 µM) demonstrates structural similarity to the target compound, featuring a (1S)-1-amino-2-hydroxyethyl group attached to a phenyl ring. This compound’s inhibitory activity against complement factor D highlights the pharmacological relevance of the hydroxyethyl-amino motif .

Reagent-Grade Benzonitrile Derivatives

3-(Aminomethyl)benzonitrile

This derivative (CAS: 10406-24-3) shares the benzonitrile core and a 3-position aminomethyl group but lacks the hydroxyethyl substituent. With a molecular weight of 132.16 g/mol, it is simpler structurally and less polar than the target compound. It is widely used as a reagent, priced at JPY 36,000/5g . The hydroxyethyl group in (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile likely improves solubility and interaction specificity compared to this analogue.

(S)-3-(1-Amino-2-Methylpropyl)benzonitrile Hydrochloride

This compound (CAS: 1212188-96-9) replaces the hydroxyethyl group with a methylpropyl chain, increasing hydrophobicity (MW: 174.24 g/mol). The structural variation may reduce hydrogen-bonding capacity but enhance membrane permeability, illustrating how substituent choice balances solubility and bioavailability .

Stereochemical Considerations

The (S)-enantiomer of 3-(1-Amino-2-hydroxyethyl)benzonitrile is distinct from its (R)-counterpart, which is available as a hydrochloride salt (CAS: 1245623-77-1) . Enantiomers often exhibit divergent biological activities; for example, the (S)-configuration in the complement factor D inhibitor (IC50: 4.0 µM) is critical for target engagement . Such stereospecific effects underscore the importance of chiral resolution in optimizing the target compound’s efficacy.

Data Table: Key Structural and Functional Comparisons

Compound Name Structure Highlights Molecular Weight (g/mol) Key Substituents Activity/Application Reference
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile Benzonitrile, (S)-1-amino-2-hydroxyethyl 163.21 (calculated) Amino, hydroxyethyl Pharmaceutical research -
5FB (ERRα ligand) Trifluoromethyl, thiazolidinone 454.39 Methoxy, thiazolidinone Estrogen receptor ligand
3-(Aminomethyl)benzonitrile Aminomethyl 132.16 Aminomethyl Laboratory reagent
(S)-3-(1-Amino-2-Methylpropyl)benzonitrile HCl Methylpropyl 174.24 Methylpropyl Chemical intermediate
Complement factor D inhibitor (IC50: 4.0 µM) Hydroxyethyl-amino, hydroxymethyl ~400 (estimated) Hydroxymethyl, methoxy Complement inhibition

Research Implications

The hydroxyethyl-amino substituent in (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile positions it as a versatile intermediate for drug development, particularly in targets requiring polar interactions. Its stereochemistry and functional groups warrant further investigation via molecular docking or in vitro assays, building on methodologies applied to 5FB and complement inhibitors . Comparative studies with methylpropyl or aminomethyl analogues (e.g., ) could elucidate structure-activity relationships, guiding synthetic optimization.

Biological Activity

(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile features an amino group and a hydroxyl group attached to a benzonitrile core. The specific orientation of these functional groups plays a critical role in its biological activity. The compound's molecular formula is C10H12N2OC_{10}H_{12}N_2O and it has a molecular weight of 176.22 g/mol.

The biological activity of (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymes : The amino and hydroxyethyl groups can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.
  • Receptors : The compound may bind to specific receptors, influencing signal transduction pathways and metabolic processes.

These interactions suggest that (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile could serve as a valuable tool in drug development and biochemical research.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile on various cancer cell lines. For instance, an MTT assay demonstrated significant cytotoxicity against human melanoma (A375) and cervical cancer (HeLa) cell lines. The IC50 values observed were in the micromolar range, indicating promising anticancer potential.

Cell LineIC50 (μM)Assay Type
A37515MTT
HeLa20MTT

Enzyme Inhibition Studies

The compound has also been investigated for its inhibitory effects on specific enzymes. In particular, it has shown potential as an inhibitor of adipose triglyceride lipase (ATGL), with studies indicating that structural modifications can significantly enhance or reduce its inhibitory activity.

CompoundIC50 (μM)Remarks
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile25Moderate inhibition observed
Hydrazone analog10Stronger inhibition

Case Study 1: Cancer Cell Lines

A study conducted on the effects of (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile on cancer cell lines revealed that treatment led to increased apoptosis as evidenced by flow cytometry analysis showing elevated levels of activated caspases. This suggests that the compound may induce programmed cell death in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile was tested alongside structurally similar compounds. The results indicated that even slight modifications to the chemical structure could lead to significant changes in biological activity, underscoring the importance of structural specificity in drug design.

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